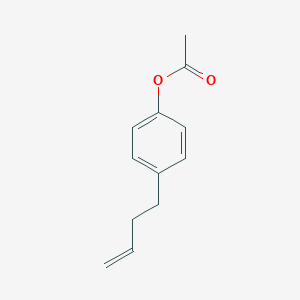

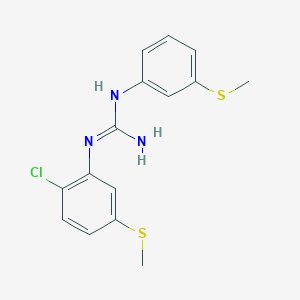

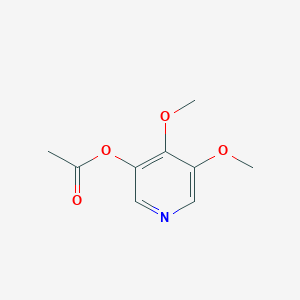

![molecular formula C16H15NO B063496 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile CAS No. 175135-33-8](/img/structure/B63496.png)

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile is a chemical entity with potential relevance in the field of organic chemistry and material science. While specific studies directly addressing this compound are limited, insights can be gleaned from related research on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Friedel-Crafts alkylations, employing acetonitrile as a solvent or reagent due to its polar nature. For instance, studies demonstrate the synthesis of complex heterocycles and functionalized aryl compounds utilizing acetonitrile and derivatives thereof (Khalik, 1997), (Pan, Zhang, Zhu, 2015).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and computational studies, offers insights into the electronic configuration, bonding patterns, and geometric arrangements in molecules. For instance, DFT and TD-DFT/PCM calculations provide detailed structural, spectroscopic characterizations, and reactivity profiles of related compounds (Wazzan, Al-Qurashi, Faidallah, 2016).

Chemical Reactions and Properties

Chemical reactions involving acetonitrile or its derivatives often lead to a variety of functionalized products. For example, radical cyanomethylation/arylation reactions using acetonitrile as the radical precursor have been demonstrated to access oxindoles, highlighting the versatility of acetonitrile in organic synthesis (Pan, Zhang, Zhu, 2015).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments. Although specific data on 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile is not readily available, related research on acetonitrile and its derivatives provides a basis for inferring its physical characteristics based on structural similarities.

Chemical Properties Analysis

The chemical properties of compounds like 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile, including reactivity patterns, stability under various conditions, and interaction with other chemical entities, can often be predicted from studies on similar molecules. For example, the reactivity of acetonitrile derivatives in electrophilic substitution reactions or as nucleophiles in radical processes indicates a broad range of chemical behaviors that could be relevant (Frech, Blacque, Schmalle, Berke, 2006).

Scientific Research Applications

1. Environmental Science and Pollution Research

- Application : This study introduces a cost-effective approach to fabricating a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying for Cu (II) removal .

- Method : Characterization techniques were employed to evaluate the microstructure and adsorption mechanism, confirming the ability of the adsorbent’s carboxyl and hydroxyl groups to eliminate various heavy metal ions in water simultaneously .

- Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .

2. Improvement of Biological Product Quality

- Application : The laboratory uses powerful techniques for characterizing biological products at the molecular level, such as nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry to complement the biological assays traditionally used to characterize these products .

- Method : Using NMR as a microscope to study polysaccharides at the molecular and atomic levels, they probe the individual atoms and their locations in relationship to each other . They also use laser light scattering and circular dichroism to characterize the overall size and shape of polysaccharides .

- Results : This information helps them to determine the shapes of these molecules, which in turn gives them valuable insights into how polysaccharides interact with antibodies and proteins .

Safety And Hazards

properties

IUPAC Name |

2-[4-[(4-methylphenyl)methoxy]phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13-2-4-15(5-3-13)12-18-16-8-6-14(7-9-16)10-11-17/h2-9H,10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTNMUACVLPQQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379146 |

Source

|

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile | |

CAS RN |

175135-33-8 |

Source

|

| Record name | 4-[(4-Methylphenyl)methoxy]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

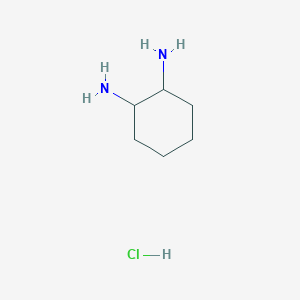

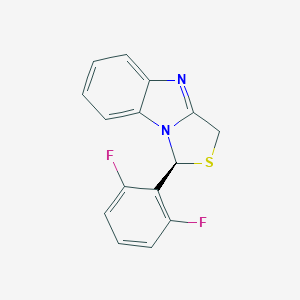

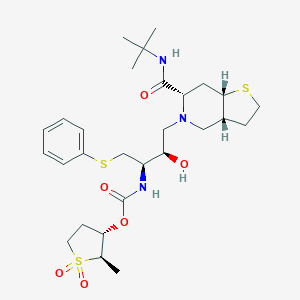

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)